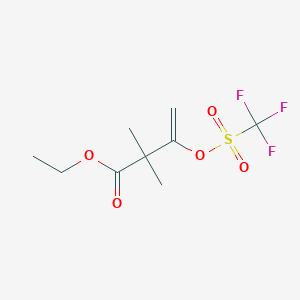
Ethyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)but-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE is an organic compound characterized by the presence of a trifluoromethanesulfonyl group. This compound is notable for its unique structure, which includes a trifluoromethanesulfonyl group attached to a but-3-enoate backbone. The trifluoromethanesulfonyl group, often referred to as the triflyl group, is known for its strong electron-withdrawing properties .
Vorbereitungsmethoden
The synthesis of ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE typically involves the reaction of ethyl 2,2-dimethyl-3-hydroxybut-3-enoate with trifluoromethanesulfonic anhydride. This reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds via the formation of an intermediate trifluoromethanesulfonate ester, which is then isolated and purified .
Analyse Chemischer Reaktionen
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted by nucleophiles such as amines or alcohols under mild conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE involves its interaction with nucleophiles due to the strong electron-withdrawing effect of the trifluoromethanesulfonyl group. This interaction facilitates various chemical transformations, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE can be compared with similar compounds such as:
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate: This compound shares a similar trifluoromethanesulfonyl group but differs in the backbone structure, leading to different reactivity and applications.
Ethyl acetoacetate: While not containing a trifluoromethanesulfonyl group, this compound is structurally similar and undergoes similar types of reactions, such as enolate formation and subsequent alkylation.
ETHYL 2,2-DIMETHYL-3-(TRIFLUOROMETHANESULFONYLOXY)BUT-3-ENOATE stands out due to the presence of the trifluoromethanesulfonyl group, which imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H13F3O5S |
|---|---|
Molekulargewicht |
290.26 g/mol |
IUPAC-Name |
ethyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)but-3-enoate |
InChI |
InChI=1S/C9H13F3O5S/c1-5-16-7(13)8(3,4)6(2)17-18(14,15)9(10,11)12/h2,5H2,1,3-4H3 |
InChI-Schlüssel |
ZIIJGMOXILVEKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C(=C)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


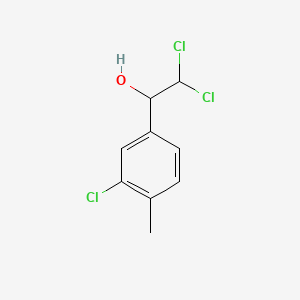
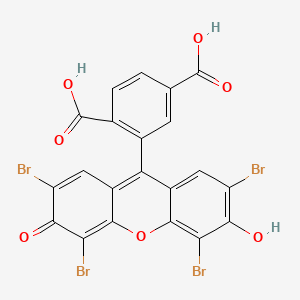
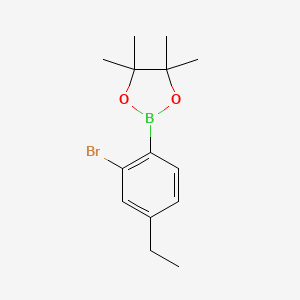

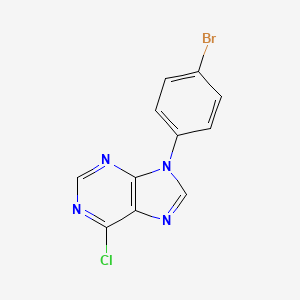
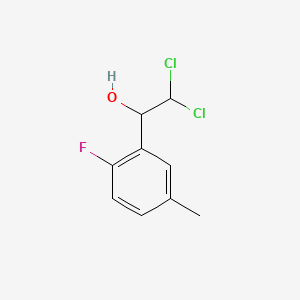
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
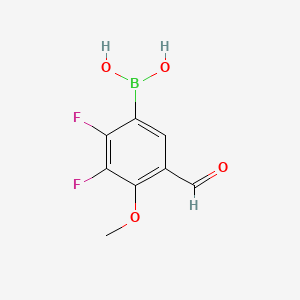
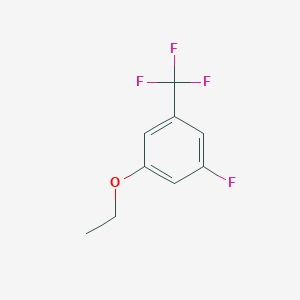
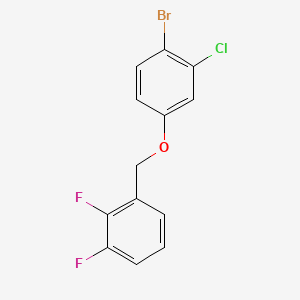

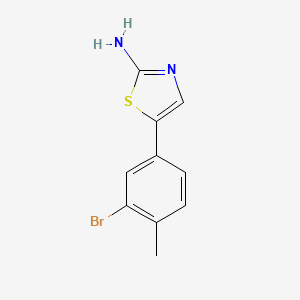
![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)
